

Commercial Suppliers and Technical Guide for 1-BROMONONANE-D19

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Compound of Interest

Compound Name: 1-BROMONONANE-D19

Cat. No.: B1148699

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For researchers, scientists, and professionals in drug development, **1-BROMONONANE-D19** is a valuable isotopically labeled compound. This technical guide provides an in-depth overview of its properties, commercial availability, and applications, with a focus on its role in pharmaceutical research.

Commercial Availability

1-BROMONONANE-D19 is available from several specialized chemical suppliers. These companies focus on providing high-purity isotopically labeled compounds for research and development purposes.

Table 1: Commercial Suppliers of **1-BROMONONANE-D19**

Supplier	Product Number (Example)	Purity	Available Quantities
CymitQuimica	TRC-B689782	Not specified	Inquire
LGC Standards	CDN-D-1726	98 atom % D, min 98% Chemical Purity	0.1 g, 0.25 g
MedChemExpress	HY-W017583S	Not specified	Inquire

Physicochemical Properties

1-BROMONONANE-D19 is the deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its utility in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.

Table 2: Physicochemical Data of **1-BROMONONANE-D19** and 1-Bromononane

Property	1-BROMONONANE-D19	1-Bromononane
CAS Number	1219805-90-9[1][2]	693-58-3[1][2]
Molecular Formula	C ₉ D ₁₉ Br[3]	C ₉ H ₁₉ Br[2][4]
Molecular Weight	226.27 g/mol [3]	207.15 g/mol [5][6]
Appearance	Neat/Liquid[3]	Clear, colorless liquid[2]
Boiling Point	Not specified	201 °C (lit.)[6][7]
Density	Not specified	1.084 g/mL at 25 °C (lit.)[6][7]
Refractive Index	Not specified	n ₂₀ /D 1.454 (lit.)[6][7]

Applications in Drug Development

The use of deuterated compounds is a well-established strategy in drug discovery and development.[8][9][10] The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage.[11][12]

1-BROMONONANE-D19 can be used as a building block in the synthesis of deuterated drug candidates. The nonyl chain is a common lipophilic moiety in drug molecules, and its deuteration can be used to:

- **Improve Metabolic Stability:** By replacing hydrogens with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced, potentially leading to a longer half-life and improved bioavailability.[10][11]

- Enhance Pharmacokinetic Profiles: A more stable metabolic profile can result in more predictable drug exposure and potentially a better safety and efficacy profile.[9][11]
- Serve as a Tracer in Metabolic Studies: Deuterium-labeled compounds can be easily detected by mass spectrometry, allowing researchers to track the metabolic fate of a drug molecule and identify its metabolites.[8][10]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-BROMONONANE-D19** is not readily available in the public domain, a general and plausible synthetic route can be inferred from the synthesis of its non-deuterated analog, 1-bromononane. The synthesis typically involves the reaction of the corresponding alcohol with a bromine source.

Representative Synthesis of 1-Alkyl Bromides from Alcohols

This protocol is a general representation and may require optimization for the specific synthesis of **1-BROMONONANE-D19** from 1-nonanol-d19.

Materials:

- 1-Nonanol-d19
- Hydrobromic acid (48%) or Sodium Bromide
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 1-nonanol-d19 with an excess of 48% hydrobromic acid.
- Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
- Heat the mixture to reflux for several hours to drive the reaction to completion.
- After cooling, add water to the reaction mixture and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent by rotary evaporation.
- Purify the crude **1-BROMONONANE-D19** by distillation under reduced pressure.

Analytical Characterization

The identity and purity of **1-BROMONONANE-D19** would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

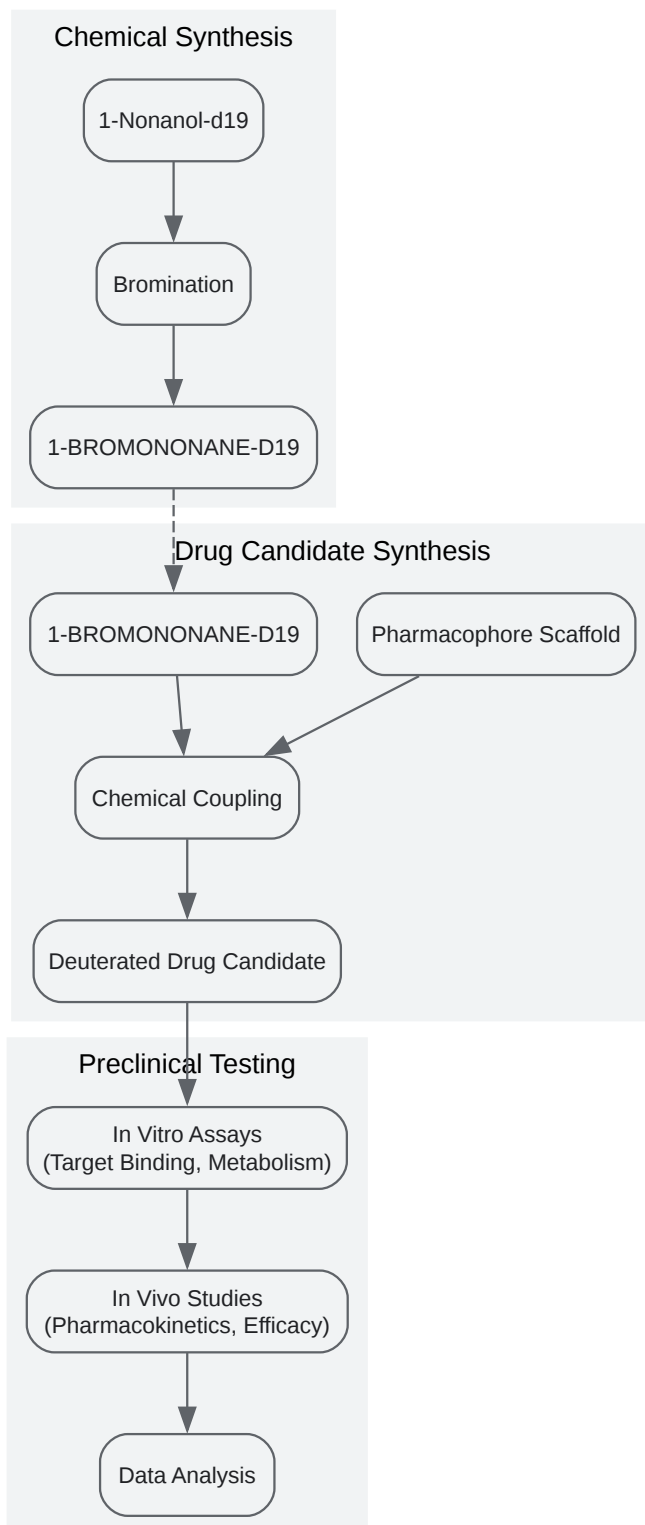
- ^1H NMR: The absence of signals in the proton NMR spectrum would confirm the high level of deuteration.
- ^{13}C NMR: The carbon spectrum would show characteristic shifts for the nonyl chain.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of **1-BROMONONANE-D19** ($m/z \approx 226.27$), taking into account the isotopic

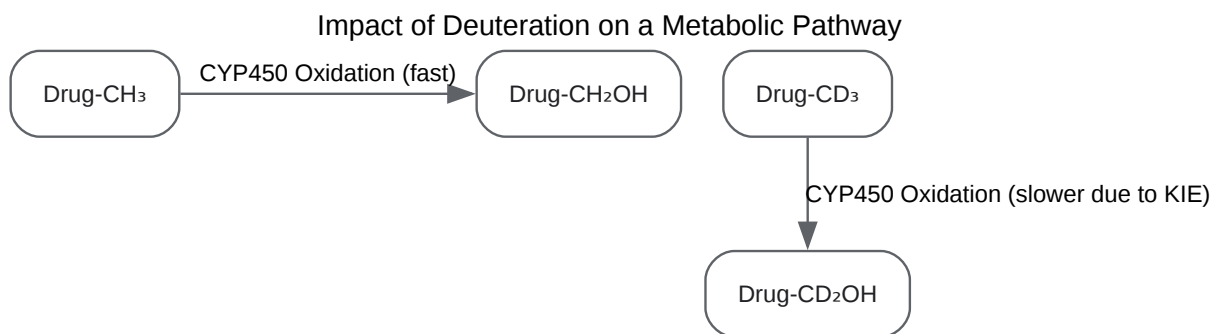
distribution of bromine.

Signaling Pathways and Experimental Workflows

While **1-BROMONONANE-D19** is a building block and not directly involved in signaling pathways, it can be incorporated into molecules that target specific pathways. The following diagram illustrates a generalized workflow for utilizing a deuterated building block like **1-BROMONONANE-D19** in a drug discovery program.

Generalized Drug Discovery Workflow with a Deuterated Building Block





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